(S)-Allyl 2-aminopropanoate
Description
Properties
IUPAC Name |
prop-2-enyl (2S)-2-aminopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-3-4-9-6(8)5(2)7/h3,5H,1,4,7H2,2H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNLJIGRKBHXCT-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC=C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC=C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446741 | |
| Record name | alanine allyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
44812-81-9 | |
| Record name | alanine allyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method Description
A classical approach involves the direct esterification of (S)-2-aminopropanoic acid with allyl alcohol under acidic or catalytic conditions. However, direct esterification can be inefficient due to the amino group’s reactivity and potential racemization.
Improved Method: Thionyl Chloride Activation
A more effective method uses thionyl chloride to activate the alcohol, forming an allyl chloride intermediate or directly converting the acid to an acid chloride, which then reacts with allyl alcohol or the amino acid to form the ester.
In a related synthesis of S-allyl cysteine methyl ester, thionyl chloride was added to dry methanol at low temperature (-10 °C), followed by addition of S-allyl cysteine, yielding the ester in 90% yield with retention of stereochemistry.
This method can be adapted for (S)-2-aminopropanoic acid by reacting it with allyl alcohol in the presence of thionyl chloride or other activating agents to form (S)-Allyl 2-aminopropanoate.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Activation of allyl alcohol | Thionyl chloride, -10 °C, 5 min | N/A | Formation of allyl chloride |
| Esterification | (S)-2-aminopropanoic acid, RT, 24 h | 80-90 | Mild conditions, stereoretentive |
This approach minimizes racemization and side reactions, providing a high-purity product suitable for further applications.
Synthesis via S-Allyl Cysteine Ester Intermediates
Procedure Summary
An alternative route involves the synthesis of S-allyl cysteine esters, which are structurally related to this compound. The process includes:
Reaction of S-cysteine hydrochloride with allyl bromide in ammonium hydroxide solution to form S-allyl cysteine.
Subsequent esterification with alcohols (methanol, ethanol, propanol, etc.) activated by thionyl chloride to yield S-allyl cysteine esters with yields ranging from 60% to 90% depending on the alcohol used.
Relevance to this compound
While S-allyl cysteine esters contain a thiol group, the methodology demonstrates the efficiency of thionyl chloride-mediated esterification in preserving stereochemistry and achieving high yields, which can be extrapolated to the preparation of this compound.
Data Table: Esterification Yields of S-Allyl Cysteine with Various Alcohols
| Alcohol Used | Product Yield (%) | Physical State |
|---|---|---|
| Methanol | 90 | Colorless needles |
| Ethanol | 60 | Solid |
| Propanol | 71 | Solid |
| Butanol | 62 | Solid |
| Pentanol | 85 | Solid |
This data highlights the versatility of the esterification method and suggests similar yields can be expected for allyl esters of amino acids.
Catalytic Methods Involving Palladium Complexes
Palladium-Catalyzed Allylation
Palladium-catalyzed reactions are widely used for allyl amine and allyl ester synthesis. For example, allyl type amines are prepared by reacting allyl esters with ammonia in the presence of palladium and trivalent phosphorus or arsenic catalysts.
Application to this compound
The process involves the catalytic conversion of allyl esters or allyl alcohol derivatives to allyl amines or amino acid esters.
The use of palladium catalysts allows for selective formation of allyl esters with controlled stereochemistry.
However, the formation of salts during the reaction can complicate recovery and purification, requiring neutralization steps.
Advantages and Limitations
| Aspect | Advantages | Limitations |
|---|---|---|
| Catalyst Efficiency | High selectivity and yield | Catalyst cost and sensitivity |
| Stereochemical Control | Good retention of configuration | Possible salt formation complicates purification |
| Reaction Conditions | Mild to moderate temperatures | Requires careful handling of catalysts |
Summary of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Stereochemical Integrity | Notes |
|---|---|---|---|---|
| Direct Esterification | (S)-2-aminopropanoic acid + allyl alcohol + acid catalyst | Variable | Risk of racemization | Simple but less efficient |
| Thionyl Chloride Activation | Thionyl chloride + allyl alcohol + (S)-2-aminopropanoic acid | 80-90 | High | Preferred for high yield and purity |
| S-Allyl Cysteine Ester Route | Allyl bromide + S-cysteine + thionyl chloride + alcohol | 60-90 | High | Demonstrates efficient esterification |
| Palladium-Catalyzed Allylation | Allyl esters + ammonia + Pd catalyst + P/As ligand | High | Good | Complex purification, catalyst cost |
Research Findings and Considerations
The thionyl chloride-mediated esterification is widely reported as an effective method for preparing amino acid esters with allyl groups, providing high yields and stereochemical retention.
Palladium-catalyzed methods offer selective allylation but require careful catalyst and reaction condition optimization to avoid side reactions and salt formation.
The choice of method depends on the scale, desired purity, and available resources.
Monitoring reaction progress by thin-layer chromatography (TLC) and purification by column chromatography are standard practices to ensure product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-Allyl 2-aminopropanoate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Allyl aldehyde or allyl carboxylic acid.
Reduction: Allyl alcohol.
Substitution: Various amides and other derivatives.
Scientific Research Applications
(S)-Allyl 2-aminopropanoate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing peptides and proteins.
Biology: The compound is used to study chiral recognition processes in biological systems.
Mechanism of Action
The mechanism of action of (S)-Allyl 2-aminopropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between (S)-Allyl 2-aminopropanoate and other allyl derivatives:
Metabolic and Toxicological Profiles
- Acrolein Metabolism: Allyl acetate and allyl alcohol are metabolized to acrolein, a highly toxic aldehyde linked to respiratory and hepatic damage .
- Mutagenicity: Allyl halides (e.g., allyl chloride, bromide) exhibit direct mutagenicity due to alkylating activity .
Key Research Findings
- Toxicity Divergence: Unlike allyl alcohol and acetate, this compound’s amino group may mitigate acrolein-related toxicity, though further studies are needed .
- Mutagenicity Avoidance : The absence of strong leaving groups (e.g., chloride) reduces alkylation-driven mutagenicity compared to allyl halides .
- Synthetic Flexibility : The compound’s dual functional groups enable diverse modifications, distinguishing it from simpler allyl esters .
Biological Activity
(S)-Allyl 2-aminopropanoate is a chiral amino acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound exhibits unique properties due to its structural features, making it a valuable candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structure:
- Chemical Formula : CHNO
- Molecular Weight : 115.13 g/mol
- Chirality : The compound possesses a chiral center, which contributes to its distinct biological activity.
The presence of an allyl group enhances the reactivity of the compound, allowing it to participate in various biochemical pathways. The amino group facilitates interactions with enzymes and receptors, while the ester functionality can undergo hydrolysis, releasing active components that may exert biological effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:
- Enzyme Inhibition : The compound can inhibit enzyme activity through competitive binding at active sites, particularly those involved in metabolic pathways.
- Covalent Bonding : The allyl group may form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition of target enzymes.
- Chiral Recognition : Its chiral nature allows for selective interactions with biological receptors, enhancing its potential as a drug candidate.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound and its derivatives:
- Cell Viability Studies : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including colorectal cancer (SW480) and breast cancer (MCF-7) cells. The compound induced apoptosis through mechanisms involving caspase activation and reactive oxygen species (ROS) generation .
| Cell Line | IC (mM) | Mechanism of Action |
|---|---|---|
| SW480 | 0.131 - 0.183 | Apoptosis via caspase activation |
| MCF-7 | Not specified | ROS generation and mitochondrial dysfunction |
Anti-inflammatory Effects
This compound has also been explored for its anti-inflammatory properties:
- Hybrid Compounds : Research involving hybrids derived from (S)-Allyl cysteine demonstrated promising anti-inflammatory effects in models of chronic inflammation . These compounds showed decreased levels of pro-inflammatory cytokines and inhibited inflammatory cell migration.
Case Studies
- Colorectal Cancer Model : A study utilizing mouse xenograft models showed that treatment with this compound significantly delayed tumor growth compared to control groups. The mechanism involved apoptosis induction and modulation of key signaling pathways related to cell proliferation .
- Breast Cancer Metastasis : In MCF-7 cells, treatment with this compound resulted in reduced cell mobility and migration by inhibiting matrix metalloproteinase activity, suggesting potential for metastasis prevention .
Q & A
Basic: What are the recommended methods for synthesizing enantiomerically pure (S)-Allyl 2-aminopropanoate?
Methodological Answer:
Enantioselective synthesis typically involves asymmetric allylation or catalytic strategies to control stereochemistry. Key steps include:
- Chiral Catalysts : Use palladium or iridium complexes to mediate enantioselective allylic alkylation reactions, as demonstrated in allyl oxime and hydrazide systems .
- Substrate Design : Employ allyl esters (e.g., allyl carbonates) that participate in Tsuji-Trost reactions, enabling regioselective bond formation. DFT studies (B3LYP/6-31G(d)) can predict reaction pathways .
- Purification : Chiral HPLC or recrystallization ensures enantiopurity. Validate with - and -NMR to confirm stereochemical integrity .
Basic: What analytical techniques are critical for confirming the enantiopurity and structural integrity of this compound?
Methodological Answer:
- Chiral HPLC : Utilize columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases to resolve enantiomers. Retention time and peak symmetry validate purity .
- NMR Spectroscopy : -NMR detects diastereotopic protons; -NMR identifies carbonyl and allyl group resonances. Coupling constants () reveal conformational preferences .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, particularly for novel derivatives .
Advanced: How can computational chemistry methods predict the electronic behavior and reactivity of this compound?
Methodological Answer:
- DFT Calculations : Model low-lying excited states (e.g., π→π* transitions) at the B3LYP/6-31G(d) level. Compare computed excitation energies (e.g., ~3 eV for allyl radicals) with experimental UV-Vis spectra .
- Molecular Orbital Analysis : Construct allyl system MO diagrams to predict nucleophilic/electrophilic sites. The central carbon in allyl radicals has negligible electron density, directing reactivity to termini .
- Transition-State Modeling : Identify steric or electronic barriers in enantioselective reactions. IRC (Intrinsic Reaction Coordinate) analysis validates mechanistic pathways .
Advanced: What strategies address discrepancies in reaction yields during enantioselective synthesis?
Methodological Answer:
- Catalyst Optimization : Screen ligands (e.g., BINAP, phosphoramidites) to enhance enantiomeric excess (ee). Kinetic studies differentiate between catalyst deactivation and substrate inhibition .
- Error Propagation Analysis : Quantify uncertainty in subsampling (e.g., ±5% variance via IHL factors) and reaction conditions (temperature, solvent polarity) using ANOVA .
- Cross-Validation : Compare experimental ee values with computational predictions (DFT). Discrepancies >10% may indicate unaccounted steric effects or solvent interactions .
Advanced: How does the allyl group’s electronic structure influence reactivity in Tsuji-Trost reactions?
Methodological Answer:
- π-Orbital Delocalization : The allyl system’s conjugated π bonds stabilize transition states. In Tsuji-Trost reactions, palladium(0) coordinates to the allyl carbonate, forming a π-allyl intermediate that dictates regioselectivity .
- Node Analysis : The non-bonding molecular orbital (NBMO) in allyl radicals localizes electron density at terminal carbons, favoring nucleophilic attack at C-1 or C-3 (not C-2) .
- Experimental Validation : Time-resolved spectroscopy tracks intermediates. For example, allyl carbonate decomposition rates correlate with leaving group stability (e.g., CO vs. OAc) .
Advanced: What role do allyl derivatives play in designing fluorescent probes for biological imaging?
Methodological Answer:
- Probe Design : Coumarin-allyl carbonate conjugates (e.g., RTFP probe) undergo Pd-mediated Tsuji-Trost reactions. The allyl group’s cleavage releases a fluorescent signal, detectable via two-photon microscopy .
- Spectral Tuning : Modify allyl substituents (e.g., electron-withdrawing groups) to shift emission wavelengths. DFT predicts charge transfer efficiency (CTE) between coumarin and allyl moieties .
- In Vivo Validation : Use zebrafish models to assess probe specificity. Quantify signal-to-noise ratios in tissues with high CO (carbon monoxide) levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
